Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride
Description
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride (CAS: 2376143-32-5) is a chiral hydrochloride salt featuring a hexanedioic acid backbone substituted with amino and hydroxyl groups at the 2S and 5R positions, respectively. The compound is synthesized as a diethyl ester, enhancing its solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) . Characterization methods include nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS), which confirm its stereochemical purity and structural integrity .
Properties
IUPAC Name |
diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQLAPJLRUDFLG-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl malonate and an appropriate amino alcohol.
Esterification: The diethyl malonate undergoes esterification with the amino alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The esterified product is then subjected to hydrolysis under acidic or basic conditions to yield the desired amino acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and structurally related hydrochlorides:
Key Observations:
Functional Groups: The target compound’s ester and hydroxyl groups contrast with the amide in (2S)-2,5-diaminopentanamide dihydrochloride, which may confer greater hydrolytic stability to the latter . The tetrahydroxyhexanal derivative (C₆H₁₂ClNO₅) contains an aldehyde and multiple hydroxyls, making it more hydrophilic and reactive compared to the target’s ester-dominated structure .
Stereochemical Considerations: The (2S,5R) configuration of the target compound is shared with quinine hydrochloride (a bicyclic alkaloid), though quinine’s larger structure and additional functional groups (e.g., methoxyquinoline) result in distinct pharmacological properties .
Biological Activity
Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The compound's molecular formula is C10H18ClN2O5, with a molecular weight of 267.71 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to:
- Inhibit specific enzymes involved in metabolic pathways.
- Modulate neurotransmitter levels, particularly in the central nervous system.
- Exhibit antioxidant properties that protect cells from oxidative stress.
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
- Neuroprotective Effects : Research has demonstrated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in various models of disease.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against gram-positive and gram-negative bacteria |
| Neuroprotective | Protects neuronal cells from apoptosis |
| Anti-inflammatory | Reduces markers of inflammation in animal models |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration induced by excitotoxicity, the administration of this compound resulted in a marked decrease in neuronal loss compared to control groups. Histological analysis revealed preserved neuronal architecture and reduced markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
